molecular formula C13H19BN2O2S B7956829 [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea

Cat. No.: B7956829
M. Wt: 278.2 g/mol
InChI Key: GZGVQZQBZVEBPC-UHFFFAOYSA-N
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Description

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is an organic compound that features a boron-containing dioxaborolane ring and a thiourea group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea typically involves the reaction of 3-bromoaniline with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to form the boron-containing intermediate. This intermediate is then reacted with thiourea under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Sulfonyl Derivatives: Formed through oxidation of the thiourea group.

    Amines: Formed through reduction of the thiourea group.

Scientific Research Applications

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea involves its ability to form stable complexes with various molecular targets. The boron-containing dioxaborolane ring can interact with diols and other nucleophiles, while the thiourea group can form hydrogen bonds and coordinate with metal ions . These interactions enable the compound to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is unique due to the combination of the boron-containing dioxaborolane ring and the thiourea group. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to compounds with only one of these functional groups .

Properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O2S/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10(8-9)16-11(15)19/h5-8H,1-4H3,(H3,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGVQZQBZVEBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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